molecular formula C10H8BrN5O2 B1188747 MFCD05743994

MFCD05743994

Cat. No.: B1188747
M. Wt: 310.11g/mol
InChI Key: BQXOGORSLSEDPX-UUILKARUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD05743994 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields

Preparation Methods

The synthesis of MFCD05743994 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be achieved through a series of well-defined steps. These steps typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

MFCD05743994 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of MFCD05743994 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

MFCD05743994 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups. this compound stands out due to its specific reactivity and applications that are not shared by its counterparts. This uniqueness makes it a valuable compound for various scientific and industrial purposes .

Properties

Molecular Formula

C10H8BrN5O2

Molecular Weight

310.11g/mol

IUPAC Name

3-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C10H8BrN5O2/c11-7-1-2-8(17)6(3-7)4-12-15-10-14-9(18)5-13-16-10/h1-5,17H,(H2,14,15,16,18)/b12-4+

InChI Key

BQXOGORSLSEDPX-UUILKARUSA-N

SMILES

C1=CC(=C(C=C1Br)C=NNC2=NN=CC(=O)N2)O

Origin of Product

United States

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